4-Pyrrolidinopyridine
Overview
Description
4-Pyrrolidinopyridine (PPY) is a versatile organic compound that serves as a catalyst and intermediate in various chemical reactions. It is known for its ability to facilitate aminobenzannulation reactions, which are useful in synthesizing complex heterocyclic compounds such as 1-amino-acridines . PPY derivatives have been synthesized and utilized as chiral nucleophilic catalysts for the kinetic resolution of secondary alcohols, demonstrating their potential in asymmetric synthesis .
Synthesis Analysis
The synthesis of PPY and its derivatives can be achieved through different methodologies. One approach involves the use of pyrrolidine and molecular sieves to trigger the formation of an enamine intermediate, which is crucial for the subsequent aminobenzannulation step . Another method includes the preparation of chiral PPY analogues from 4-hydroxy-L-proline, which has been shown to improve the chemo- and enantioselectivity of acylation reactions . Additionally, PPY derivatives have been synthesized by S_NAr of 4-halo-/4-phenoxypyridines and cyclocondensation from 4-aminopyridine .
Molecular Structure Analysis
The molecular structure of PPY and its analogues plays a significant role in their reactivity and selectivity. For instance, the C2-symmetric structure of certain PPY catalysts is essential for achieving high geometry selectivity in acylation reactions . The presence of distinct functional side chains at specific positions on the pyrrolidine ring can enhance the molecular recognition ability of the catalysts through cooperative hydrogen bonding .
Chemical Reactions Analysis
PPY is involved in various chemical reactions, including the geometry-selective acylation of tetrasubstituted α,α'-alkenediols . It also participates in a three-component process to synthesize fluorescent pyrrolo[2,3-b]pyridines and related heterocycles through a coupling-isomerization-enamine-addition-cyclocondensation sequence . Furthermore, PPY has been used in the oxidative polycondensation of 4-aminopyridine to produce oligomeric compounds with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of PPY and its derivatives are influenced by their molecular structure. For example, the oxidative polycondensation of 4-aminopyridine to form oligo-4-aminopyridine (4-OAP) results in materials with specific molecular weights and polydispersity indices, which are indicative of their polymer-like nature . The thermal stability of these oligomers has been studied using TG analysis, showing resistance to thermo-oxidative decomposition . Additionally, the electronic structure of PPY-related heterocycles has been investigated using spectroscopic and computational methods, revealing their fluorescent and pH-sensitive characteristics .
Scientific Research Applications
Chiral Catalysis
4-Pyrrolidinopyridine (PPY) analogs have been synthesized with distinct functional side chains, demonstrating effectiveness in enantioselective acylation, improving both chemo- and enantioselectivity in reactions like desymmetrization of meso-1,3-cyclohexanediol (Kawabata et al., 2003). Another study highlighted its application in regioselective acylation of octyl β-d-glucopyranoside, showcasing its potential in selective organic synthesis (Kawabata et al., 2008).
Neurological Research
4-Pyrrolidinopyridine derivatives have been studied for their effects on neurological functions. For instance, certain aminopyridines like 4-aminopyridine have been shown to enhance neuromuscular function in various neurological conditions, revealing a novel mechanism of action that includes the stimulation of high voltage-activated Ca2+ channels (Wu et al., 2009). Additionally, 4-aminopyridine derivatives have demonstrated the ability to enhance impulse conduction in the spinal cord after traumatic injury, suggesting potential therapeutic applications in neurology (McBride et al., 2007).
Antimicrobial Applications
Newly synthesized 4-pyrrolidinopyridine derivatives have been evaluated for their antimicrobial activity against various bacteria. Certain derivatives showed significant efficacy, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).
Chemical Sensing and Bioimaging
4-Pyrrolidinopyridine derivatives have been used in chemical sensing and bioimaging. For example, bipyridine-based constructs involving pyrrolidinopyridine have been developed as 'turn-on' fluorescent sensors for Zn2+ ions in aqueous solution, demonstrating their utility in bioimaging (Pawar et al., 2016).
Covalent Protein Modification
Studies have explored the use of 4-halopyridines, including 4-pyrrolidinopyridine derivatives, as selective covalent protein modifiers. This research provides insights into developing chemical probes with tunable reactivity for various biochemical applications (Schardon et al., 2017).
Polymer Science
In the field of polymer science, poly(4-vinylpyridine) (P4VP), which contains the pyridine group, has been used in various applications including catalysis and antimicrobial materials. A study reported the non-covalent functionalization of carbon nanotubes with P4VP, revealing its potential in biological applications like drug delivery and optical sensors (Su et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUKYNXWOWSRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179299 | |
Record name | 4-Pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidinopyridine | |
CAS RN |
2456-81-7 | |
Record name | 4-Pyrrolidinopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2456-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrrolidinopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrrolidin-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRROLIDINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH59VKG9S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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